molecular formula C11H7BrClFN2O B13879273 5-Bromo-3-[(2-chloro-4-fluorophenyl)methyl]pyrimidin-4-one

5-Bromo-3-[(2-chloro-4-fluorophenyl)methyl]pyrimidin-4-one

Cat. No.: B13879273
M. Wt: 317.54 g/mol
InChI Key: LQEBZMKNLKJUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-[(2-chloro-4-fluorophenyl)methyl]pyrimidin-4-one is a heterocyclic compound that contains a pyrimidine ring substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

The synthesis of 5-Bromo-3-[(2-chloro-4-fluorophenyl)methyl]pyrimidin-4-one typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium complexes .

Chemical Reactions Analysis

5-Bromo-3-[(2-chloro-4-fluorophenyl)methyl]pyrimidin-4-one undergoes various types of chemical reactions, including:

Scientific Research Applications

5-Bromo-3-[(2-chloro-4-fluorophenyl)methyl]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-[(2-chloro-4-fluorophenyl)methyl]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-3-[(2-chloro-4-fluorophenyl)methyl]pyrimidin-4-one include other halogenated pyrimidines and phenyl-substituted pyrimidines. These compounds share structural similarities but may differ in their reactivity and applications. For example:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.

Properties

Molecular Formula

C11H7BrClFN2O

Molecular Weight

317.54 g/mol

IUPAC Name

5-bromo-3-[(2-chloro-4-fluorophenyl)methyl]pyrimidin-4-one

InChI

InChI=1S/C11H7BrClFN2O/c12-9-4-15-6-16(11(9)17)5-7-1-2-8(14)3-10(7)13/h1-4,6H,5H2

InChI Key

LQEBZMKNLKJUSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN2C=NC=C(C2=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.